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Introduction

The Blood and Marrow Transplant Clinical Trials Network (BMT CTN) 1102 study was a
landmark multi-center, biologic assignment trial designed to clarify the role of allogeneic
hematopoietic cell transplantation (HCT) in older patients with higher-risk myelodysplastic
syndromes (MDS).[1][2] Historically, HCT was underutilized in this population due to concerns
about treatment-related toxicity.[2] The trial's primary objective was to determine whether
having a suitable HLA-matched donor and undergoing a reduced-intensity conditioning (RIC)
HCT improves overall survival compared to non-transplant therapies.[3][4][5][6] The study
demonstrated a significant survival advantage for patients in the donor arm, establishing RIC
HCT as a critical treatment modality for fit, older adults with higher-risk MDS.[1][6]

Quantitative Data Summary

The BMT CTN 1102 trial enrolled 384 patients between 50 and 75 years of age.[2][7] Patients
were biologically assigned to a "Donor" arm (n=260) if a suitable donor was found within 90
days, or a "No Donor" arm (n=124).[2][4] The two arms were well-balanced regarding age,

gender, performance status, and disease risk.[1]

Table 1: Patient and Study Characteristics
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Characteristic Details

Total Enroliment 384 subjects[2][7]

Study Arms Donor Arm (n=260), No-Donor Arm (n=124)[4]
Age Range 50-75 years[3][5]

Median Age 66.7 years[2][7]

De novo MDS with IPSS Intermediate-2 or High

Diagnosis )
risk[3][4]

Donor Arm: 34.2 months; No-Donor Arm: 26.9

Median Follow-up (Survivors)
months[1]

Table 2: Primary and Secondary Clinical Outcomes

Outcome Donor Arm No-Donor Arm p-value

3-Year Overall

_ 47.9%[1] 26.6%[1] 0.0001[1]
Survival (OS)

3-Year Leukemia-Free

, 35.8%[1] 20.6%[1] 0.003[1]
Survival (LFS)

No clinically significant
Quality of Life (QOL) difference found

between arms[1][7]

Table 3: Common Somatic Gene Mutations at Baseline (Sub-study Analysis)

A genetic analysis was performed on samples from 309 of the 384 trial participants.[8] Mutation
frequencies were similar between the study arms at baseline.[8]
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Gene Frequency in Donor Arm Frequency in No-Donor
(n=229) Arm (n=80)

TP53 28% 29%

ASXL1 23% 29%

SRSF2 16% 16%

DNMT3A 17% 10%

(Data adapted from Versluis et
al., Journal of Clinical

Oncology)[8]

Experimental Protocols
Patient Eligibility and Enrollment Protocol

e Inclusion Criteria:
o Age 50 to 75 years.[3][5]

o Diagnosis of de novo myelodysplastic syndrome (MDS) with an International Prognostic
Scoring System (IPSS) risk score of Intermediate-2 or High.[3][5]

o Fewer than 20% marrow blasts confirmed within 60 days of providing consent.[5]

o Patients were required to be suitable candidates for a reduced-intensity conditioning (RIC)
allogeneic HCT based on medical history and examination.[3]

o Prior therapies for MDS, including hypomethylating agents, were permitted.[5]
e Exclusion Criteria:
o Intent to use myeloablative conditioning regimens.[3][5]

o Intent to proceed with HCT from sources not specified in the protocol, such as HLA-
mismatched donors or umbilical cord blood units.[3][5]
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o Active HIV infection or prior HCT.[5]

Biologic Assighment Workflow

Patients were biologically assigned to one of two arms based on the availability of a suitable
donor.

e Donor Search: Upon enrollment, a 90-day search was initiated for an HLA-matched donor.[4]

[6]
¢ Donor Definition: A suitable donor was defined as:

o A 6/6 HLA-matched related donor (HLA-A, -B at intermediate/high resolution; HLA-DRB1
at high resolution).[3]

o An 8/8 HLA-matched unrelated donor (HLA-A, -B, -C, -DRBL1 at high resolution).[3]
e Arm Assignment:
o Donor Arm: Patients for whom a suitable donor was identified within the 90-day window.[6]

o No-Donor Arm: Patients for whom no suitable donor was identified.[6]
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Caption: Logic for patient assignment to study arms.

Treatment Protocols

¢ Donor Arm - Reduced-Intensity Conditioning (RIC) HCT:

o The specific RIC regimen was not mandated by the protocol and was administered
according to institutional standards.[6]
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o The definition of RIC was based on criteria from the Center for International Blood and
Marrow Transplant Research (CIBMTR).[6]

o The two most frequently used conditioning regimens were combinations of fludarabine
with either busulfan or melphalan.[6]

o Graft-versus-host disease (GVHD) prophylaxis was also administered per institutional
guidelines.[6]

e No-Donor Arm - Non-Transplant Therapy:

o Patients received the best available non-transplant therapy at the discretion of their
treating physician.[4]

o This most commonly included DNA hypomethylating agents (HMA) or best supportive care
(BSC).[1]14]

Endpoint Assessment Protocol

e Primary Endpoint (Overall Survival): Defined as the time from patient consent to death from
any cause. Surviving patients were censored at the date of last follow-up.[5][9]

e Secondary Endpoint (Leukemia-Free Survival): Defined as the time from consent to disease
progression to acute myeloid leukemia (AML) or death from any cause, whichever occurred
first.[9]

e Secondary Endpoint (Quality of Life): Patient-reported outcomes were collected at
enrollment and at 6, 12, 18, 24, and 36 months using validated instruments including the
FACT-G, SF-36, and EQ-5D.[7][9]

Visualized Experimental Workflow

The overall study workflow from patient screening through treatment and final analysis is
depicted below.
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Caption: High-level workflow of the BMT CTN 1102 trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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